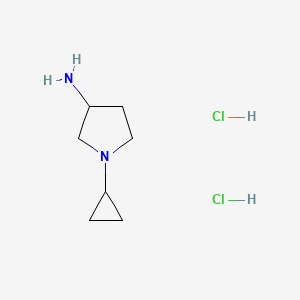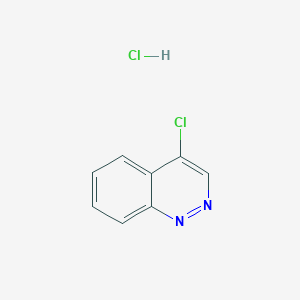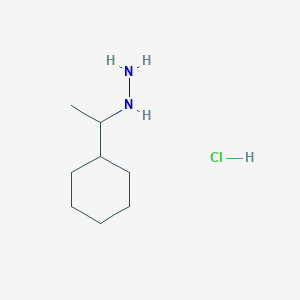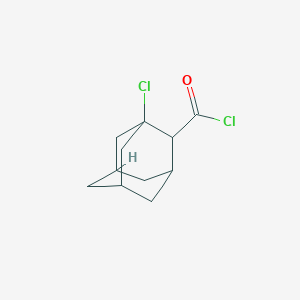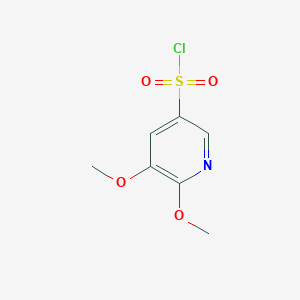
5,6-Dimethoxypyridine-3-sulfonyl chloride
Descripción general
Descripción
5,6-Dimethoxypyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1896920-38-9 . It has a molecular weight of 237.66 . The IUPAC name for this compound is 5,6-dimethoxypyridine-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5,6-Dimethoxypyridine-3-sulfonyl chloride is1S/C7H8ClNO4S/c1-12-6-3-5 (14 (8,10)11)4-9-7 (6)13-2/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
- Sulfonic acid functionalized pyridinium chloride, a derivative of pyridine-sulfonyl chlorides, has been effectively used as a catalyst in the synthesis of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones, demonstrating its utility in facilitating multi-component condensation reactions in organic synthesis (Khazaei et al., 2013); (Moosavi‐Zare et al., 2013).
Polymer Chemistry
- In the field of polymer chemistry, derivatives of pyridine-sulfonyl chlorides have been used in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties such as high thermal stability and solubility in organic solvents, making them useful for various industrial applications (Liu et al., 2013).
Chemiluminescence Studies
- Sulfonyl-substituted compounds, related to pyridine-sulfonyl chloride derivatives, have been explored for their base-induced chemiluminescence properties. These studies contribute to the understanding of light-emitting reactions in organic compounds, which can have applications in analytical chemistry (Watanabe et al., 2010).
Synthesis of Organic Compounds
- The derivatives of pyridine-sulfonyl chlorides are used in the synthesis of various organic compounds like hexahydroquinolines, indicating their role as key intermediates in organic synthesis (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Medicinal Chemistry
- In medicinal chemistry, derivatives of pyridine-sulfonyl chlorides are used for synthesizing compounds with potential antibacterial and surface activity, demonstrating the compound's utility in drug synthesis and pharmaceutical research (El-Sayed, 2006).
Material Science
- Pyridine-sulfonyl chloride derivatives have been used in the preparation of aromatic polyamides with ether and sulfone links. These materials, known for their high thermal stability and solubility in polar solvents, have potential applications in material science and engineering (Hsiao & Huang, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dimethoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-3-5(14(8,10)11)4-9-7(6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDSOJOLVGHRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxypyridine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
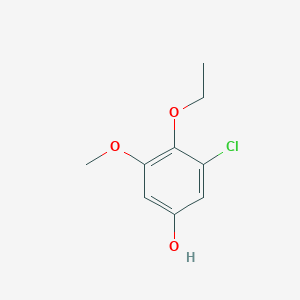
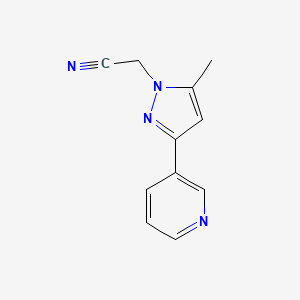
![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)
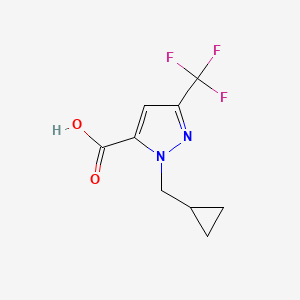

![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)
